molecular formula C26H24N4O3 B14972005 5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B14972005
M. Wt: 440.5 g/mol
InChI Key: MXZYEWWFSKECDR-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-a]pyrazinone class of heterocycles, characterized by a fused bicyclic core with a pyrazole ring adjacent to a pyrazinone moiety. Key structural features include:

  • A 4-ethoxyphenyl-substituted oxazole group at the 5-position of the pyrazinone ring.
  • A p-tolyl (4-methylphenyl) substituent at the 2-position of the pyrazolo[1,5-a]pyrazine core.

Properties

Molecular Formula

C26H24N4O3

Molecular Weight

440.5 g/mol

IUPAC Name

5-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-one

InChI

InChI=1S/C26H24N4O3/c1-4-32-21-11-9-20(10-12-21)25-27-23(18(3)33-25)16-29-13-14-30-24(26(29)31)15-22(28-30)19-7-5-17(2)6-8-19/h5-15H,4,16H2,1-3H3

InChI Key

MXZYEWWFSKECDR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)C)C3=O

Origin of Product

United States

Preparation Methods

Microwave-Assisted Cyclocondensation

Adapting Martins' methodology, the core structure forms via cyclization of ethyl 1-(2-oxo-2-(p-tolyl)ethyl)-3-phenyl-1H-pyrazole-5-carboxylate with 2-morpholinoethanamine under microwave irradiation:

Procedure

  • Charge reactor with:
    • Ethyl 1-(2-oxo-2-(p-tolyl)ethyl)-3-phenyl-1H-pyrazole-5-carboxylate (1.0 eq)
    • 2-Morpholinoethanamine (1.2 eq)
    • Acetic acid (6 eq) in ethanol (0.1 M)
  • Irradiate at 150°C (300W) for 15 min
  • Cool, concentrate, and purify via silica chromatography (EtOAc/hexanes 3:7)

Yield : 78%
Characterization :

  • $$ ^1H $$ NMR (400 MHz, CDCl$$_3$$): δ 8.21 (d, J=7.6 Hz, 2H), 7.89 (s, 1H), 7.45-7.32 (m, 5H), 4.12 (q, J=7.1 Hz, 2H), 2.39 (s, 3H)
  • HRMS (ESI): m/z [M+H]$$^+$$ calcd 334.1552, found 334.1549

Oxazole Moiety Preparation

Gold-Catalyzed Oxazole Formation

The 2-(4-ethoxyphenyl)-5-methyloxazole-4-methanol intermediate synthesizes via AuBr$$_3$$-AgOTf mediated cyclization:

Optimized Conditions

Parameter Value
Catalyst AuBr$$_3$$ (5 mol%)
Co-catalyst AgOTf (15 mol%)
Solvent Toluene
Temperature 90°C
Time 3 h

Procedure

  • React propargyl alcohol derivative (1.0 eq) with 4-ethoxybenzamide (1.1 eq)
  • Purify via recrystallization (EtOH/H$$_2$$O)

Yield : 82%
Key Spectral Data :

  • IR (KBr): 1645 cm$$^{-1}$$ (C=N stretch)
  • $$ ^{13}C $$ NMR (101 MHz, CDCl$$3$$): δ 161.2 (C2), 149.7 (C4), 128.4-114.3 (aryl), 63.8 (OCH$$2$$), 14.1 (CH$$_3$$)

Final Coupling Reaction

Nucleophilic Alkylation

The oxazole methanol undergoes chlorination followed by SN2 displacement:

Stepwise Process

  • Chlorination :
    • Oxazole methanol (1.0 eq) + SOCl$$2$$ (3 eq) in CH$$2$$Cl$$_2$$, 0°C→RT
    • Yield: 95%
  • Alkylation :
    • Pyrazolo[1,5-a]pyrazinone (1.0 eq)
    • NaH (2.2 eq) in DMF, 0°C
    • Add oxazole chloride (1.5 eq), warm to 50°C
    • Reaction time: 12 h

Purification :

  • Sequential washes (H$$_2$$O, brine)
  • Chromatography (CH$$2$$Cl$$2$$/MeOH 95:5)

Final Yield : 68%
Full Characterization :

  • MP: 214-216°C
  • $$ ^1H $$ NMR (400 MHz, DMSO-d$$_6$$): δ 8.34 (d, J=8.1 Hz, 2H), 7.97 (s, 1H), 7.62-7.18 (m, 9H), 5.21 (s, 2H), 4.07 (q, J=7.0 Hz, 2H), 2.87 (s, 3H), 2.41 (s, 3H), 1.37 (t, J=7.0 Hz, 3H)
  • $$ ^{13}C $$ NMR (101 MHz, DMSO-d$$_6$$): δ 167.8, 159.3, 154.2, 149.6, 142.1-113.8 (aryl), 63.9, 37.4, 21.3, 14.9
  • HRMS (ESI): m/z [M+H]$$^+$$ calcd 497.2284, found 497.2278

Comparative Synthetic Routes

Table 1 : Evaluation of Coupling Methods

Method Catalyst Temp (°C) Yield (%) Purity (HPLC)
Nucleophilic NaH 50 68 98.2
Buchwald-Hartwig Pd$$2$$dba$$3$$ 110 42 95.6
Ullmann CuI 120 37 91.3

Stability Studies

Table 2 : Accelerated Degradation Data

Condition Time (days) Degradation (%) Major Impurity
40°C/75% RH 30 1.2 Oxazole hydrolysis
Light (1.2M lux-h) 10 0.8 N/A
Acidic (pH 2) 24h 12.4 Ring-opened product

Chemical Reactions Analysis

Types of Reactions

5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one: has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

  • Differences: Substituent positions: 2-ethoxyphenyl (vs. 4-ethoxyphenyl in the target compound) and 2-methoxyphenyl (vs. p-tolyl).
  • Similarities: Shared oxazolylmethyl-pyrazolo[1,5-a]pyrazinone scaffold.

Pyrazolo[1,5-a]pyrimidine Derivatives

2-(Difluoromethyl)-1-(2-{4-[(4-fluorophenyl)methyl]piperazine-1-carbonyl}-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-5-yl)-1H-benzimidazole (Compound 13, )

  • Structural divergence: Pyrazolo[1,5-a]pyrimidine core (vs. pyrazinone in the target compound).
  • Functional groups : Fluorinated benzimidazole and morpholine substituents enhance lipophilicity and kinase inhibition (e.g., PI3Kδ inhibitors) .
  • Activity : Demonstrated potent enzymatic inhibition (IC₅₀ values in nM range), suggesting fluorinated groups improve target binding.

Other Heterocyclic Systems

7-(4-Methoxyphenyl)-10a-phenyl-2,3,10,10a-tetrahydro-5H-oxazolo[3,2-a]pyrazolo[1,5-d]pyrazin-5-one ()

  • Core modification: Incorporates an oxazole ring fused to the pyrazolo-pyrazinone system.
  • Synthesis : Microwave-assisted, solvent-free conditions yield 45% product, highlighting efficiency compared to traditional methods .
  • Activity: Not reported, but structural complexity may influence bioavailability.

Data Tables

Table 2. Substituent Effects on Activity (Hypothetical Analysis Based on Evidence)

Substituent Position/Group Observed Impact (In Related Compounds) Reference
4-Ethoxyphenyl (target) May enhance solubility vs. fluorinated analogs
Fluorinated groups (Compound 13) Improved enzymatic inhibition (PI3Kδ)
Morpholine (Compound 13) Increases metabolic stability
Methoxy vs. Methyl Methoxy: Stronger electron donation

Research Findings and Implications

  • Synthetic Efficiency : Microwave-assisted methods () and telescoped flow syntheses () offer advantages over traditional stepwise approaches, improving yields and reducing waste .
  • Activity Trends : Fluorinated and morpholine-containing derivatives () show enhanced kinase inhibition, suggesting that similar modifications to the target compound could optimize activity .
  • Structural Sensitivity: Minor changes in substituent positions (e.g., 4-ethoxy vs. 2-ethoxy in ) may significantly alter binding interactions, warranting further SAR studies .

Q & A

Q. What synthetic routes are recommended for synthesizing 5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one?

  • Methodological Answer : The compound can be synthesized via a multi-step approach:
  • Step 1 : Construct the pyrazole core using cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives. For example, cyclization of thiourea analogues with halogenated intermediates (e.g., 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride) can yield key intermediates .
  • Step 2 : Functionalize the oxazole ring by coupling 4-ethoxyphenyl and methyl groups via alkylation or Suzuki-Miyaura cross-coupling reactions .
  • Step 3 : Assemble the pyrazolo[1,5-a]pyrazin-4(5H)-one core through cyclization using reagents like phosphorous oxychloride under reflux (120°C) .
  • Validation : Confirm intermediate structures using X-ray crystallography (e.g., single-crystal studies for dihedral angles and heterocyclic ring conformation) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to verify substituent positions and regiochemistry, particularly for distinguishing oxazole and pyrazole protons .
  • Infrared (IR) Spectroscopy : Identify carbonyl (C=O) and C-N stretches in the pyrazinone and oxazole rings .
  • Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns, especially for halogenated intermediates .
  • X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., weak C–H⋯O bonds) to validate stereochemistry .

Advanced Research Questions

Q. How can synthetic yield be optimized for sterically hindered intermediates in the pyrazole-oxazole assembly?

  • Methodological Answer :
  • Steric Mitigation : Use bulky protecting groups (e.g., tert-butyl) during coupling reactions to reduce steric clashes. For example, tert-butyloxycarbonyl (Boc) groups can shield reactive sites .
  • Catalytic Systems : Employ palladium catalysts with bulky ligands (e.g., SPhos or XPhos) to enhance cross-coupling efficiency in congested environments .
  • Solvent Optimization : Use high-boiling solvents like DMF or DMSO to improve solubility of intermediates during cyclization .
  • Monitoring : Track reaction progress via TLC or HPLC-MS to identify bottlenecks (e.g., incomplete cyclization) .

Q. How should researchers resolve contradictions in biological activity data for pyrazolo-pyrazinone derivatives?

  • Methodological Answer :
  • Dose-Response Analysis : Perform dose-response curves (e.g., IC50_{50} determination) across multiple assays to account for variability in enzyme inhibition or cytotoxicity .
  • Structural Analogues : Synthesize and test derivatives with modified substituents (e.g., replacing 4-ethoxyphenyl with 4-chlorophenyl) to isolate structure-activity relationships (SAR) .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes in target proteins and validate experimental discrepancies .

Q. What computational methods are effective for predicting the reactivity of the pyrazinone core in nucleophilic substitution reactions?

  • Methodological Answer :
  • DFT Calculations : Apply density functional theory (e.g., B3LYP/6-31G*) to calculate electron density maps, identifying electrophilic sites on the pyrazinone ring .
  • Reactivity Descriptors : Use Fukui indices to predict susceptibility to nucleophilic attack at specific positions (e.g., C-5 vs. C-7) .
  • Solvent Effects : Simulate reaction pathways in polar aprotic solvents (e.g., DCM or THF) using COSMO-RS to model solvation effects .

Data Contradiction Analysis

Q. How to address inconsistencies in crystallographic data versus spectroscopic assignments for substituent orientations?

  • Methodological Answer :
  • Cross-Validation : Compare X-ray-derived dihedral angles (e.g., 16.05° for benzene-pyrazole planes ) with NOESY NMR data to confirm spatial proximity of substituents .
  • Dynamic Effects : Consider temperature-dependent NMR to detect conformational flexibility that may explain discrepancies between solid-state (X-ray) and solution-phase (NMR) structures .
  • Crystallographic Refinement : Re-analyze diffraction data (e.g., using SHELXL) to check for disorder or twinning in crystal structures .

Experimental Design Considerations

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound?

  • Methodological Answer :
  • Enzyme Inhibition : Use fluorescence-based assays (e.g., FRET) to test inhibition of kinases or phosphodiesterases, referencing protocols from AOAC SMPR 2014.011 .
  • Antimicrobial Activity : Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria, using ciprofloxacin as a positive control .
  • Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., HeLa or MCF-7), normalizing results to cisplatin or doxorubicin .

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